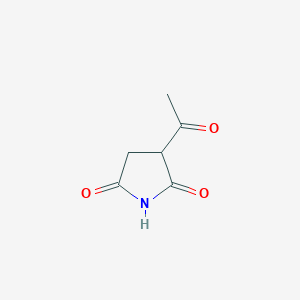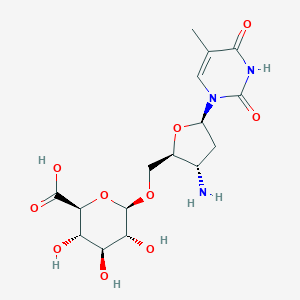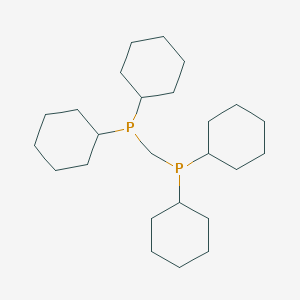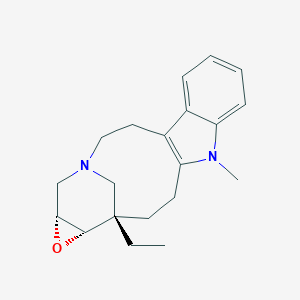
Hecubine
説明
科学的研究の応用
NMR and Mass Spectrometry Studies
Hecubine has been a subject of research in the context of its chemical structure and properties. A study by Atta‐ur‐ Rahman, N. Daulatabadi, and D. Smith (1983) focused on the C-13 NMR (nuclear magnetic resonance) of this compound, providing insights into its molecular structure. Additionally, they examined the mass spectrum of this compound through high-resolution mass measurements and studied its fragmentation patterns, enhancing the understanding of its molecular composition and behavior (Atta‐ur‐ Rahman, N. Daulatabadi, & D. Smith, 1983).
Indole Alkaloids Research
Another aspect of this compound's research involves its classification as an indole alkaloid. In a study conducted by T. P. Lien et al. (1998), this compound was identified among other indole alkaloids isolated from the leaves and stems of Tabernaemontana bovina. This research contributes to the broader understanding of indole alkaloids, their structures, and potential applications (T. P. Lien et al., 1998).
Broader Context in Drug Research
While not directly focusing on this compound, broader research contexts like the historical perspective on drug discovery (J. Drews, 2000) and the guidelines for the use of wild mammals in research (R. Sikes, 2016) provide a framework within which this compound research can be understood. These studies highlight the evolution of drug research and the ethical considerations in scientific experimentation, relevant to the broader field in which this compound research is conducted (J. Drews, 2000); (R. Sikes, 2016).
作用機序
Hecubine has been found to directly interact with the triggering receptor expressed on myeloid cells 2 (TREM2), leading to its activation . This interaction results in the reduction of lipopolysaccharide (LPS)-stimulated proinflammatory mediators (NO, TNF-α, IL-6, and IL-1β) and oxidative stress in microglia cells . Furthermore, this compound upregulates Nrf2 expression levels while downregulating TLR4 signaling expression levels both in vivo and in vitro .
Safety and Hazards
特性
IUPAC Name |
(15S,16S,18R)-15-ethyl-11-methyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-3-20-10-8-17-15(14-6-4-5-7-16(14)21(17)2)9-11-22(13-20)12-18-19(20)23-18/h4-7,18-19H,3,8-13H2,1-2H3/t18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDAGNVXWJRKJD-AQNXPRMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3=C(CCN(C1)CC4C2O4)C5=CC=CC=C5N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCC3=C(CCN(C1)C[C@@H]4[C@H]2O4)C5=CC=CC=C5N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


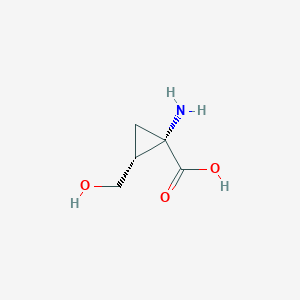

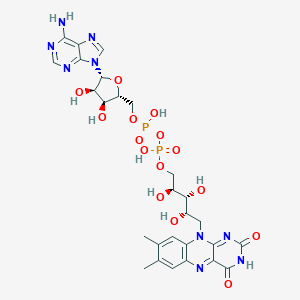

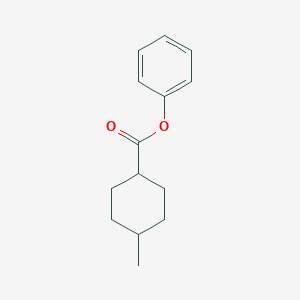
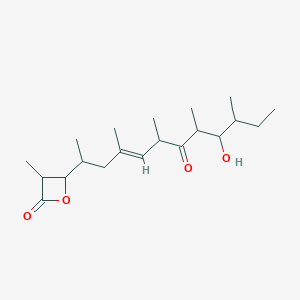

![4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B161884.png)
